Morinamide hydrochloride

Antitubercular drug discovery pH‑independent activity Mycobacterium tuberculosis MIC

Morinamide hydrochloride (morphazinamide hydrochloride, Piazofolina) is a synthetic pyrazine‑carboxamide antitubercular agent classified under ATC code J04AK04 as a second‑line drug for tuberculosis. It functions as a prodrug of pyrazinamide (PZA), the cornerstone first‑line sterilising drug, yet also possesses intrinsic antimycobacterial activity independent of its conversion to PZA.

Molecular Formula C10H15ClN4O2
Molecular Weight 258.7 g/mol
CAS No. 1473-73-0
Cat. No. B074155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorinamide hydrochloride
CAS1473-73-0
Molecular FormulaC10H15ClN4O2
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESC1COCCN1CNC(=O)C2=NC=CN=C2.Cl
InChIInChI=1S/C10H14N4O2.ClH/c15-10(9-7-11-1-2-12-9)13-8-14-3-5-16-6-4-14;/h1-2,7H,3-6,8H2,(H,13,15);1H
InChIKeyCQTFUUAUHIMFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morinamide Hydrochloride (CAS 1473‑73‑0): Second‑Line Antitubercular Prodrug with Differentiated PZA‑Independent Activity


Morinamide hydrochloride (morphazinamide hydrochloride, Piazofolina) is a synthetic pyrazine‑carboxamide antitubercular agent classified under ATC code J04AK04 as a second‑line drug for tuberculosis [1][2]. It functions as a prodrug of pyrazinamide (PZA), the cornerstone first‑line sterilising drug, yet also possesses intrinsic antimycobacterial activity independent of its conversion to PZA [3][4]. Early clinical studies established efficacy in pulmonary tuberculosis comparable to PZA, and the compound has been employed in multi‑drug regimens for both initial treatment and retreatment of drug‑resistant cases [5][6]. The hydrochloride salt (MW 258.7 g·mol⁻¹) is a white crystalline solid, soluble in water and ethanol, and is available as a reference standard for pharmaceutical analysis .

Antitubercular research compound with PZA-independent dual-action mechanism
Analytical reference standard for pharmaceutical HPLC assay development
Retains activity against pncA-mutant drug-resistant M. tuberculosis strains

Why Pyrazinamide Cannot Substitute for Morinamide Hydrochloride in Drug‑Resistant Tuberculosis Research


Although morinamide is structurally derived from pyrazinamide (PZA) and shares a common ATC subclass, the two compounds are not interchangeable in scientific or clinical contexts. Cross‑resistance between PZA and morinamide is documented, yet morinamide retains bactericidal activity against PZA‑resistant strains via an additional, PZA‑independent mechanism involving aldehyde‑mediated disruption of thiol homeostasis [1][2]. This dual‑action mechanism confers a faster kill rate and a higher barrier to resistance relative to PZA, making morinamide a mechanistically distinct tool for probing antitubercular pharmacology and for developing next‑generation regimens targeting drug‑resistant Mycobacterium tuberculosis [2]. Moreover, morinamide lacks the strict requirement for acidic pH potentiation that constrains PZA activity to the phagosomal compartment, enabling activity under circumneutral pH conditions where PZA is essentially inactive [2][3]. These pharmacodynamic differences render generic substitution scientifically invalid.

Mechanism Dual-action aldehyde-mediated thiol disruption absent in PZA; mechanism mismatch may invalidate pathway interpretation.
pH dependence Active at circumneutral pH where PZA is inactive; substitution loses activity in non-acidic tissue compartments.
Resistance profile Retains bactericidal activity against PZA-resistant ΔpncA strains; PZA cannot replace morinamide in resistant-TB models.

Quantitative Differentiation of Morinamide Hydrochloride Against Pyrazinamide and In‑Class Comparators


Activity at Circumneutral pH: Morinamide Inhibits M. tuberculosis Where Pyrazinamide Is Inactive

Under standard growth conditions at circumneutral pH, pyrazinamide (PZA) showed no growth inhibition at concentrations as high as 4.5 mM. In striking contrast, morinamide (MZA) achieved >90% inhibition of M. tuberculosis growth at 280 µM under these identical conditions [1]. This represents an apparent >16‑fold potency advantage for MZA at neutral pH. PZA requires acidic conditions (pH 5.8) to become fully inhibitory (MIC ≈ 250 µM), whereas MZA activity is only mildly enhanced (4‑fold) by acidic pH, with MIC lowered to 70 µM [1].

Neutral-pH activity
Head-to-head
MZA >90% inhibition at 280 µM
vs PZA no inhibition at 4.5 mM
Supports pH-independent bactericidal activity research
Broth culture, circumneutral pH; H37Ra/H37Rv
Antitubercular drug discovery pH‑independent activity Mycobacterium tuberculosis MIC

Retained Bactericidal Activity Against PZA‑Resistant M. tuberculosis Strains

MZA maintained full activity against a panel of genetically defined PZA‑resistant M. tuberculosis strains, including ΔpncA (required for PZA activation), ΔsigE (required for PZA potentiation), and a panD truncation strain. MICs for MZA against these resistant strains ranged from 140 to 280 µM, while PZA showed diminished activity [1]. The ΔpncA strain showed only a 2‑fold increase in MZA MIC relative to the parental strain, indicating that the PncA‑dependent pathway contributes only partially to MZA action [1]. Furthermore, in intracellular macrophage infection models, MZA caused a >3 log₁₀ decrease in viability of both wild‑type H37Rv and H37Rv ΔpncA by day 4 at 900 µM, whereas PZA showed limited activity against H37Rv and no activity against ΔpncA [1].

PZA-resistant strain activity
Head-to-head
MZA MIC 140–280 µM (ΔpncA, ΔsigE, panD); >3 log₁₀ kill intracellular ΔpncA
Bypasses prevalent pncA resistance mechanisms
Intracellular macrophage model, day 4, 900 µM
Drug‑resistant tuberculosis pncA mutations antibiotic resistance bypass

Dual‑Action Mechanism Delivers Faster Kill Rate and Higher Resistance Barrier Than Pyrazinamide

MZA exerts bactericidal activity through two synergistic mechanisms: (i) PncA‑dependent release of PZA/POA that impairs coenzyme A metabolism, akin to PZA; and (ii) a PncA‑independent aldehyde‑mediated disruption of thiol homeostasis [1]. This dual action results in a faster kill rate: under nutrient‑limiting conditions with starved M. tuberculosis, MZA achieved 80% killing within 2 days compared with >99.9% killing for PZA only after 56 days of continuous exposure [1]. However, with repeated MZA dosing every 3 days, >99.5% killing was achieved after the second treatment and sterilisation after the third, including against ΔpncA strains [1]. The principal resistance mechanism to the aldehyde component was identified as promoter mutations up‑regulating the mycothiol oxidoreductase MscR—a genetically distinct pathway from PZA resistance, establishing a higher overall barrier to resistance [1].

Faster kill kinetics
Head-to-head
MZA 80% kill in 2 d (single dose); >99.5% after 2 treatments vs PZA >99.9% in 56 d
Supports short-course regimen research
Starved M. tuberculosis, 900 µM, H37Rv/H37Rv ΔpncA
Bactericidal kinetics resistance barrier dual‑action mechanism aldehyde release

Clinical Regimen Performance: HEM (Morphazinamide‑Containing) vs. HPS and HES in Pulmonary Tuberculosis

In a randomised controlled trial of 1,194 pulmonary tuberculosis patients under programme conditions, the HEM regimen (isoniazid 24 months + ethambutol 12 months + morphazinamide 6 months) was compared head‑to‑head with HPS (isoniazid + PAS + streptomycin) and HES (isoniazid + ethambutol + streptomycin) [1]. At 12 months, bacteriologically favourable response rates were 81% (134/165) for HEM versus 77% (96/124) for HPS and 83% (134/162) for HES [1]. The bacteriological relapse rate in the second year was 10% for HEM, compared with 3% for HPS and 16% for HES [1]. The HEM regimen thus demonstrated an intermediate relapse profile—substantially better than the ethambutol‑streptomycin combination (HES) but inferior to PAS‑streptomycin (HPS)—while achieving comparable early bacteriological response [1].

Clinical regimen response
Endpoint context
HEM: 81% favourable response, 10% relapse at 12 mo; HPS: 77%/3%; HES: 83%/16%
Reported endpoint context for HEM regimen
RCT, 1194 patients; programme conditions
Clinical tuberculosis regimens bacteriological response rate relapse rate morphazinamide combination therapy

Toxicity Profile: Morphinazamide vs. Pyrazinamide in Preclinical Toxicology

A comparative toxicological study in rats administered MZA and PZA at 2.5 g kg⁻¹ body weight found that both drugs produced statistically significant changes in weight, food intake, and biochemical markers of liver and kidney function relative to controls [1]. Both compounds were confirmed to be hepatotoxic and, at high doses, nephrotoxic. However, MZA exhibited distinct toxicological features: repeated MZA administration led to PZA accumulation in blood and organs, and MZA uniquely decreased plasma iron concentration and caused spleen atrophy [1]. The study concluded that MZA is not a suitable substitute for PZA from a toxicity standpoint, highlighting that procurement decisions must weigh its mechanistic advantages against a non‑overlapping adverse‑effect profile [1].

Toxicology profile
Context-dependent
MZA hepatotoxic, nephrotoxic; decreased plasma iron, spleen atrophy at 2.5 g/kg in rats
Safety-related endpoint context differs from PZA
Preclinical rat model; non-overlapping toxicity
Hepatotoxicity comparison preclinical toxicology drug safety profiling

Mycobacterial Selectivity: MZA Spares ESKAPE Pathogens at Doses Active Against M. tuberculosis

When tested against a panel of human‑associated ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), all strains showed MICs >10‑fold higher than those for M. tuberculosis [1]. This indicates that like PZA, MZA activity is highly selective for mycobacterial species, with minimal off‑target antibacterial activity against common nosocomial pathogens [1]. This selectivity profile is consistent across both PZA‑susceptible and PZA‑resistant M. tuberculosis strains.

Mycobacterial selectivity
Method context
MIC >10-fold higher for ESKAPE pathogens vs M. tuberculosis
High selectivity for mycobacterial species
Standard MIC assays; ESKAPE panel
Mycobacterial selectivity ESKAPE pathogens antibacterial spectrum target specificity

Procurement‑Guiding Application Scenarios for Morinamide Hydrochloride


PZA‑Resistant Tuberculosis Drug Discovery and Mechanism‑of‑Action Studies

Morinamide hydrochloride is the compound of choice for laboratories investigating next‑generation antitubercular agents that bypass pncA‑mediated resistance. Its dual‑action mechanism—PncA‑independent aldehyde release plus PncA‑dependent POA generation—provides a built‑in experimental system for dissecting CoA metabolism disruption versus thiol stress pathways in M. tuberculosis [1]. The retained MIC of 140–280 µM against ΔpncA, ΔsigE, and panD mutant strains makes it an essential positive control and chemical biology probe in drug‑resistant TB research [1].

Intracellular Macrophage Infection Models Requiring pH‑Independent Bactericidal Activity

For studies of M. tuberculosis survival within resting or IFN‑γ‑activated macrophages, MZA offers a critical advantage over PZA: it achieves >3 log₁₀ bacterial killing by day 4 irrespective of phagosomal acidification status, and activity is retained against ΔpncA strains where PZA is entirely ineffective [1]. This makes MZA the preferred tool compound for experiments in immunocompromised host models where macrophage activation and phagosomal acidification may be impaired [1].

Short‑Course Regimen Development with Accelerated Bactericidal Kinetics

Programmes aiming to shorten TB treatment duration can leverage MZA's faster kill rate: 80% killing of starved M. tuberculosis in 2 days versus 56 days required for comparable PZA activity, with sterilisation achieved after three treatment cycles [1]. The HEM clinical regimen (isoniazid + ethambutol + morphazinamide) demonstrated an 81% 12‑month favourable response rate and a 10% second‑year relapse rate, supporting the feasibility of morphazinamide‑based combination therapy in clinical settings [2].

Analytical Reference Standard for Pharmaceutical Quality Control

Morinamide hydrochloride (CAS 1473‑73‑0) is available as an ISO 17025‑certified Mikromol™ reference standard (50 mg) suitable for HPLC assay development, dissolution testing, and impurity profiling in finished pharmaceutical products . Its distinct molecular weight (258.7 g·mol⁻¹ as the hydrochloride salt) and well‑characterised solubility profile (soluble in water, ethanol, DMSO) facilitate method development and validation for quality control laboratories .

Application
Selection Property
Validation Focus
PZA-resistant TB mechanism studies
PncA-independent dual action
MIC against pncA mutants; thiol stress pathway readouts
Intracellular macrophage infection models
pH-independent bactericidal activity
Log kill in resting/activated macrophages; ΔpncA clearance
Short-course regimen research
Accelerated kill kinetics
Time-kill curves; relapse-free endpoint in models
Pharmaceutical analytical QC
Certified reference standard (ISO 17025)
HPLC assay development; dissolution testing
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